1-(2-(Pyrrolidin-1-yl)pyridin-3-yl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Pyrrolidin-1-yl)pyridin-3-yl)cyclopropanecarboxylic acid is a compound that features a pyrrolidine ring, a pyridine ring, and a cyclopropane carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Pyrrolidin-1-yl)pyridin-3-yl)cyclopropanecarboxylic acid typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization and coupling with the cyclopropane carboxylic acid group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Pyrrolidin-1-yl)pyridin-3-yl)cyclopropanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidine-2,5-diones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidine-2,5-diones, while nucleophilic substitution can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-(2-(Pyrrolidin-1-yl)pyridin-3-yl)cyclopropanecarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-(Pyrrolidin-1-yl)pyridin-3-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . The compound’s effects are mediated through its binding to these targets, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring and have similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring can have similar chemical reactivity and biological properties.
Cyclopropane carboxylic acids: These compounds share the cyclopropane carboxylic acid group and can undergo similar chemical reactions.
Uniqueness
1-(2-(Pyrrolidin-1-yl)pyridin-3-yl)cyclopropanecarboxylic acid is unique due to its combination of the pyrrolidine, pyridine, and cyclopropane carboxylic acid groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-(2-pyrrolidin-1-ylpyridin-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H16N2O2/c16-12(17)13(5-6-13)10-4-3-7-14-11(10)15-8-1-2-9-15/h3-4,7H,1-2,5-6,8-9H2,(H,16,17) |
InChI Key |
UEUNBLUWACXPGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)C3(CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.